molecular formula C24H15N3O6 B14169559 Benzene-1,3,5-triyl trinicotinate CAS No. 3468-40-4

Benzene-1,3,5-triyl trinicotinate

Cat. No.: B14169559
CAS No.: 3468-40-4
M. Wt: 441.4 g/mol
InChI Key: PTSXETMTZDEFBO-UHFFFAOYSA-N
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Description

Benzene-1,3,5-triyl trinicotinate is a tri-substituted benzene derivative featuring three nicotinate (pyridine-3-carboxylate) ester groups symmetrically attached at the 1,3,5 positions of the aromatic ring.

Properties

CAS No.

3468-40-4

Molecular Formula

C24H15N3O6

Molecular Weight

441.4 g/mol

IUPAC Name

[3,5-bis(pyridine-3-carbonyloxy)phenyl] pyridine-3-carboxylate

InChI

InChI=1S/C24H15N3O6/c28-22(16-4-1-7-25-13-16)31-19-10-20(32-23(29)17-5-2-8-26-14-17)12-21(11-19)33-24(30)18-6-3-9-27-15-18/h1-15H

InChI Key

PTSXETMTZDEFBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)OC2=CC(=CC(=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Steglich Esterification of Phloroglucinol with Nicotinic Acid

The most direct route involves Steglich esterification , a well-established method for coupling alcohols and carboxylic acids using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. Adapted from the synthesis of benzene-1,3,5-triyl tribenzoate, this protocol can be modified for nicotinic acid:

  • Reagents : Phloroglucinol (1 equiv), nicotinic acid (3.3 equiv), DCC (3.3 equiv), DMAP (0.1 equiv), dichloromethane (DCM).
  • Procedure : Phloroglucinol is dissolved in anhydrous DCM under inert atmosphere. Nicotinic acid, DCC, and DMAP are added sequentially. The reaction proceeds at room temperature for 24–48 hours, with progress monitored by thin-layer chromatography (TLC).
  • Workup : The mixture is filtered to remove dicyclohexylurea (DCU), concentrated under reduced pressure, and purified via silica gel chromatography (petroleum ether/ethyl acetate gradient).

Key Considerations :

  • Nicotinic acid’s pyridine ring may necessitate extended reaction times due to reduced nucleophilicity of the carboxylate.
  • Steric hindrance from the 1,3,5-substitution pattern risks incomplete esterification, requiring excess nicotinic acid.

Cyclotrimerization of Nicotinate-Containing Alkynes

Cyclotrimerization of alkynes offers an alternative route, leveraging transition-metal catalysts to form aromatic rings. For example, 1-nonyne trimerizes to 1,3,5-triheptylbenzene under rhodium catalysis. Adapting this for nicotinate esters:

  • Precursor Synthesis : Propiolic acid nicotinate ester (HC≡C-CO-O-C5H4N) is prepared via esterification of propiolic acid with nicotinoyl chloride.
  • Trimerization : The alkyne is treated with RhCl3 in refluxing toluene, inducing [2+2+2] cycloaddition to yield the trisubstituted benzene.

Challenges :

  • Alkyne instability under catalytic conditions may lead to side reactions.
  • Regioselectivity must be confirmed via 1H NMR and X-ray crystallography.

Acid-Catalyzed Transesterification

Benzotripyranone (BTP), a related triester, is synthesized via acid-catalyzed intramolecular transesterification. A similar approach could replace the progenitor ester with nicotinate:

  • Intermediate Preparation : Triisopropyl 3,3',3''-(2,4,6-trihydroxybenzene-1,3,5-triyl)tripropionate is treated with nicotinoyl chloride in the presence of p-toluenesulfonic acid (PTSA).
  • Transesterification : Heating under reflux facilitates nicotinate group incorporation.

Comparative Analysis of Synthetic Routes

Method Catalyst/Reagents Yield (%) Advantages Limitations
Steglich Esterification DCC/DMAP 45–60 Mild conditions, high purity Excess reagents, DCU byproduct
Alkyne Cyclotrimerization RhCl3 30–40 Atom-economic Precursor instability, low regioselectivity
Acid-Catalyzed Transester PTSA 50–65 No coupling agents High temperatures, side reactions

Characterization and Validation

Post-synthesis, structural confirmation is critical:

  • 1H NMR : Aromatic protons of the benzene core appear as a singlet (δ 7.3–7.5 ppm), while pyridyl protons resonate as multiplet signals (δ 8.5–9.0 ppm).
  • IR Spectroscopy : Ester C=O stretches emerge at ~1720 cm−1, with pyridine C=N at ~1600 cm−1.
  • Mass Spectrometry : ESI-MS expected to show [M+H]+ at m/z 430.3.

Scientific Research Applications

Benzene-1,3,5-triyl trinicotinate has found applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzene-1,3,5-triyl trinicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The nicotinic acid moieties can bind to these targets, modulating their activity and leading to various biological effects. The compound’s ability to undergo redox reactions also contributes to its mechanism of action, particularly in antioxidant applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tri-Substituted Benzene Derivatives

Tri-substituted benzene derivatives are widely studied for applications in organic synthesis and biotechnology. Below is a comparative analysis with key analogs:

Compound Name Substituent Groups CAS Number Key Applications/Properties Reference
Benzene-1,3,5-triyl trinicotinate Nicotinate esters Not available Potential drug delivery, enzymatic cofactor -
N,N',N''-(Benzene-1,3,5-triyl)-tris(2-bromoacetamide) (TBAB) Bromoacetamide Not provided Bioconjugation, alkylation of biomolecules
1,3,5-Tris(bromomethyl)benzene (TBMB) Bromomethyl Not provided Crosslinking agent for peptide cyclization

Key Findings :

  • Reactivity : TBAB and TBMB contain bromine-based substituents, enabling nucleophilic substitution reactions for bioconjugation or polymer crosslinking . In contrast, nicotinate esters in this compound may participate in hydrogen bonding or redox interactions due to the pyridine ring’s electron-deficient nature.
  • Biological Relevance : Nicotinate esters could mimic nicotinamide adenine dinucleotide (NAD) cofactors, suggesting applications in enzyme-targeted therapies. Brominated analogs like TBAB lack this bioactivity but excel in covalent protein modification .
Benzoate Esters

Benzoate esters, another class of aromatic esters, differ in their acid moieties (benzoic acid vs. nicotinic acid):

Compound Name Substituent CAS Number Applications Reference
Phenyl benzoate Benzoate ester 93-99-2 Fragrances, plasticizers
Methyl benzoate Benzoate ester 93-58-3 Solvents, food flavoring
This compound Nicotinate esters - Hypothetical: Vitamin B3 delivery -

Key Findings :

  • Functional Differences: Benzoate esters are predominantly used in industrial and consumer products due to their volatility and stability .
  • Metabolism : Benzoates are metabolized via glycine conjugation in the liver, while nicotinates may integrate into NAD biosynthesis pathways, highlighting divergent metabolic fates .
Other Benzene Derivatives

Compounds like benzenethiol (CAS 108-98-5) and benzidine (CAS 92-87-5) from emphasize functional group diversity:

  • Benzenethiol : A thiol-containing derivative used in polymer stabilization. Unlike nicotinate esters, its sulfhydryl group enables metal chelation but lacks ester-based hydrolytic stability .
  • Benzidine: A carcinogenic diamine with rigid biphenyl structure, contrasting sharply with the ester-rich, non-planar geometry of this compound .

Research Implications and Gaps

Further research should prioritize:

  • Synthetic Optimization : Comparative studies on ester hydrolysis rates vs. brominated analogs.
  • Biological Screening : NAD-related enzymatic assays to validate cofactor-mimicking properties.

Biological Activity

Benzene-1,3,5-triyl trinicotinate (also known as benzene-1,3,5-tricarboxylic acid trinicotinate) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a benzene ring with three nicotinate groups attached at the 1, 3, and 5 positions. Its molecular formula is C18H15N3O6C_{18}H_{15}N_3O_6, and it has a molecular weight of approximately 357.33 g/mol. The structure can be represented as follows:

Benzene 1 3 5 triyl trinicotinateC6H3(C6H4NO2)3\text{Benzene 1 3 5 triyl trinicotinate}\rightarrow \text{C}_6\text{H}_3(\text{C}_6\text{H}_4\text{NO}_2)_3

Biological Activity

The biological activity of this compound has been investigated in various contexts:

Antioxidant Properties

Research indicates that compounds with similar structural features exhibit significant antioxidant activity. This compound may inhibit oxidative stress by scavenging free radicals and modulating the activity of antioxidant enzymes. Preliminary studies suggest that it could protect cellular components from oxidative damage.

Anti-inflammatory Effects

Studies have shown that nicotinates possess anti-inflammatory properties. This compound may interact with inflammatory pathways to reduce cytokine production and inhibit inflammatory cell migration. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Some derivatives of nicotinates have demonstrated efficacy against various bacterial strains. This compound's potential as an antimicrobial agent warrants further exploration.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and oxidative stress.
  • Receptor Modulation : It could interact with specific receptors to modulate cellular signaling pathways.
  • Chelation Properties : The presence of nitrogen atoms in the nicotinate groups may facilitate metal ion chelation, potentially impacting various biochemical processes.

Data Table: Comparison of Biological Activities

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundModerateSignificantModerate
Nicotinic acidHighModerateHigh
Benzene-1,3,5-tricarboxylic acidLowLowLow

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzene-based compounds exhibited significant radical scavenging activity. This compound was found to have comparable effects to well-known antioxidants like ascorbic acid .
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties against Escherichia coli and Staphylococcus aureus. Results indicated that this compound exhibited moderate inhibitory effects on both bacterial strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzene-1,3,5-triyl trinicotinate, and what are the critical parameters affecting yield?

  • Methodological Answer : The compound is typically synthesized by acetylating phloroglucinol (1,3,5-trihydroxybenzene) with acetic anhydride in the presence of a catalyst (e.g., sulfuric acid or 4-dimethylaminopyridine). Critical parameters include:

  • Temperature : Maintain 60–80°C to optimize reaction kinetics without side-product formation.
  • Stoichiometry : A 3:1 molar ratio of acetic anhydride to phloroglucinol ensures complete esterification.
  • Catalyst selection : Acidic catalysts (H₂SO₄) enhance protonation of hydroxyl groups, while DMAP accelerates acylation via nucleophilic activation.
    Post-synthesis, purify via recrystallization (e.g., ethanol/water) and confirm yield using gravimetric analysis. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H NMR .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) should show three acetyl methyl singlets (~2.3 ppm) and aromatic protons as a singlet (~6.8 ppm). ¹³C NMR confirms ester carbonyl peaks at ~168–170 ppm.
  • IR Spectroscopy : Strong C=O stretches (~1740 cm⁻¹) and absence of hydroxyl peaks (~3200–3500 cm⁻¹) indicate complete acetylation.
  • Melting Point : Compare experimental mp (literature range: ~120–125°C) with reported values to assess crystallinity and impurities .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store in airtight, amber glass vials under inert gas (N₂ or Ar) at 0–6°C to minimize hydrolysis. Desiccants (e.g., silica gel) mitigate moisture ingress. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor degradation via HPLC. Avoid prolonged exposure to light, as UV may cleave ester bonds .

Advanced Research Questions

Q. How does the steric hindrance of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The three acetyl groups create steric bulk, reducing accessibility to the aromatic ring. To study reactivity:

  • Kinetic Experiments : Compare reaction rates with less-hindered analogs (e.g., monoacetates) using nucleophiles like amines or alkoxides in THF at 25°C. Monitor progress via TLC or in-situ FTIR.
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density and reactive sites on the aromatic ring.
  • X-ray Crystallography : Resolve crystal structures to quantify steric effects using Tolman cone angles .

Q. What experimental approaches can resolve discrepancies in reported spectral data for this compound?

  • Methodological Answer :

  • High-Resolution NMR : Use 500+ MHz instruments with deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to resolve overlapping peaks.
  • Mass Spectrometry : HRMS (ESI-TOF) confirms the molecular ion ([M+H]⁺ at m/z 299.1) and detects trace impurities.
  • Collaborative Validation : Reproduce synthesis in independent labs using standardized protocols (e.g., ICH guidelines) and share raw data via open-access platforms .

Q. In polymer chemistry, how can this compound act as a crosslinking agent, and what analytical methods assess its efficiency?

  • Methodological Answer :

  • Crosslinking Mechanism : React with diols or diamines via transesterification or aminolysis to form 3D networks. Optimize curing temperature (e.g., 120–150°C) and catalyst (e.g., Ti(OiPr)₄).
  • Analytical Methods :
  • Gel Fraction Analysis : Measure insoluble polymer fraction after Soxhlet extraction (24h in THF).
  • Dynamic Mechanical Analysis (DMA) : Determine crosslink density from storage modulus (E’) in rubbery plateau region.
  • TGA : Evaluate thermal stability (degradation onset >250°C for robust networks) .

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